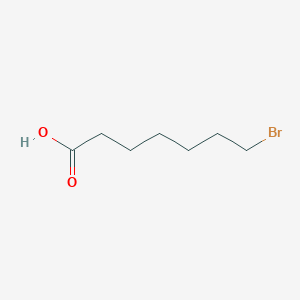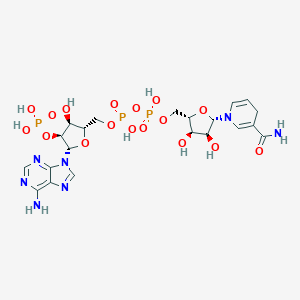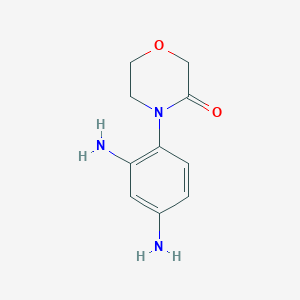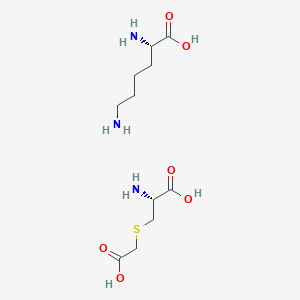![molecular formula C23H23FN4O2 B057151 3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one CAS No. 108855-18-1](/img/structure/B57151.png)
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one is a compound involved in various research areas, including synthesis and characterization of bioactive heterocyclic compounds, and its derivatives have been studied for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, Zhang et al. (2009) described a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, emphasizing the conversion of 2,4-dichloro-5-fluoropyrimidine in four telescoped steps (Zhang et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds often involves planar moieties like benzisoxazole and pyrimidine, as well as non-planar elements like piperidine rings. Peeters et al. (1993) described the structure of a related compound, highlighting planar and non-planar conformations (Peeters et al., 1993).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, forming different derivatives and showing potential as intermediates in the synthesis of bioactive molecules. Desai et al. (2016) synthesized a series of derivatives and screened them for antimicrobial activity (Desai et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are often investigated using techniques like X-ray crystallography. For instance, Karczmarzyk and Malinka (2008) performed structural characterization of analgesic isothiazolopyridines to understand their physical properties (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group behavior are key aspects of these compounds. Asghari et al. (2015) synthesized a series of derivatives and evaluated them as inhibitors, showcasing their chemical properties (Asghari et al., 2015).
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Paliperidonium nitrate (Ji-Long Ge & Yang‐Hui Luo, 2012): This study explores the molecular structure of a salt related to the compound , highlighting its conformation and hydrogen bond interactions in crystal form.
Crystalline Forms and Synthesis
- Crystalline form B of risperidone (Dan-hua Wang, Ming-hua Zhou, & Xiurong Hu, 2006): Investigation into various crystalline forms of related compounds, which may inform the physical and chemical properties of the compound in focus.
- Synthesis of Paliperidone (Ji Ya-fei, 2010): This research details the synthesis process of a compound structurally similar to the one , providing insights into potential synthesis pathways.
Pharmacological Applications
- Antipsychotic Drug Profile: Risperidone (David Germann, Natalie Kurylo, & Feixue Han, 2012): Discussion on the pharmacokinetic and pharmacological properties of risperidone, a related compound, which could be relevant to the compound given their structural similarities.
Potential Anticancer Applications
- In Vitro Antiproliferative Activity Against Cancer Cell Lines (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, & A. Mallika, 2012): Studies on derivatives similar to the compound , testing their effectiveness against various cancer cell lines.
Structural Characterization
- Structure Analysis of Risperidone (O. Peeters, N. Blaton, & C. J. Ranter, 1993): Provides detailed structural insights into risperidone, which could be extrapolated to understand the structural properties of the compound .
Impurity Analysis in Pharmaceuticals
- Identification of Degradation Product in Tablets (C. Bharathi, D. K. Chary, M. S. Kumar, R. Shankar, V. K. Handa, R. Dandala, & A. Naidu, 2008): This research identifies and characterizes a degradation product in risperidone tablets, which is relevant for understanding stability and shelf-life of pharmaceuticals containing similar compounds.
Safety And Hazards
Propiedades
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAGVKRGLGDZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)
![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)


![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)




